(7E)-7-(hydroxyimino)-N,N,N-trimethyl-6-oxoheptan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM is a chemical compound with a unique structure that includes a hydroxyimino group and an oxoheptyl chain
Vorbereitungsmethoden
The synthesis of [(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of ethyl (6E)-6-(hydroxyimino)hexanoate as a starting material . The reaction conditions often include the use of solvents such as nitromethane and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
[(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine for oximation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oximation of acetyl(hydroxyimino)acetone with hydroxylamine can yield a mixture of oxime derivatives .
Wissenschaftliche Forschungsanwendungen
[(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds . In biology and medicine, it has potential antiviral properties, as demonstrated by studies on similar compounds . Additionally, it is used in the pharmaceutical industry for the synthesis of drugs and other therapeutic agents .
Wirkmechanismus
The mechanism of action of [(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as histone deacetylases, which play a role in gene expression and regulation . The compound’s hydroxyimino group is crucial for its activity, allowing it to form stable complexes with its targets.
Vergleich Mit ähnlichen Verbindungen
[(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM can be compared with other similar compounds, such as 2-hydroxyimino-6-aza-pyrimidine nucleosides and ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate These compounds share similar functional groups but differ in their overall structure and specific applications
Similar Compounds
- 2-Hydroxyimino-6-aza-pyrimidine nucleosides
- Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate
- 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
Eigenschaften
Molekularformel |
C10H21N2O2+ |
---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
[(7E)-7-hydroxyimino-6-oxoheptyl]-trimethylazanium |
InChI |
InChI=1S/C10H20N2O2/c1-12(2,3)8-6-4-5-7-10(13)9-11-14/h9H,4-8H2,1-3H3/p+1 |
InChI-Schlüssel |
QTDJIYHWOJLBBQ-UHFFFAOYSA-O |
Isomerische SMILES |
C[N+](C)(C)CCCCCC(=O)/C=N/O |
Kanonische SMILES |
C[N+](C)(C)CCCCCC(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.